molecular formula C22H22N6O4S B2661422 N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide CAS No. 477867-69-9

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide

Katalognummer B2661422
CAS-Nummer: 477867-69-9
Molekulargewicht: 466.52
InChI-Schlüssel: KJEPYMRAOUQKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.54 . It is also known by other synonyms such as “N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzene-1-sulfonamide” and "Benzenesulfonamide, N-[1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methyl-" .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms. This core is substituted at the 1-position with a tert-butyl group and at the 3-position with a 4-methylphenyl group. The 4-position of the pyrimidine ring is further substituted with a sulfonamide group, which is in turn substituted with a 4-nitrobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 435.54 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.

Wissenschaftliche Forschungsanwendungen

Anticancer and Radiosensitizing Evaluation

A study explored the synthesis of novel sulfonamide derivatives, including structures related to N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide, for their in-vitro anticancer activity. These derivatives exhibited significant anticancer properties against human tumor liver cell lines (HEPG-2), with some compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug. Additionally, certain compounds demonstrated the ability to enhance the cell-killing effect of γ-radiation, highlighting their potential as radiosensitizers (Ghorab et al., 2015).

Adenosine Deaminase Inhibition

Another research application of related pyrazolo[3,4-d]pyrimidin-4-ones is their use as potent inhibitors of adenosine deaminase (ADA), which is an enzyme involved in purine metabolism. Derivatives of this compound class were synthesized and tested, showing excellent inhibitory activity with Ki values in the nanomolar/subnanomolar range. This suggests their potential therapeutic use in conditions where ADA activity is implicated, such as certain immunodeficiencies and cancers (La Motta et al., 2009).

Anti-HIV Activity

Compounds structurally similar to N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide have also been investigated for their potential anti-HIV-1 activity. Certain derivatives demonstrated promising in vitro efficacy against HIV-1 with relatively low cytotoxic effects, suggesting a potential avenue for the development of new antiretroviral drugs (Brzozowski & Sa̧czewski, 2007).

PI3Kδ Inhibition

Research into the development of selective PI3Kδ inhibitors, which are significant in the treatment of various cancers and immune disorders, has utilized the pyrazolo[3,4-d]pyrimidin-4-amine scaffold. Novel derivatives were synthesized, some of which showed potent and selective inhibitory activity against PI3Kδ, underscoring the versatility of this chemical structure in designing targeted therapies (Gong et al., 2019).

Eigenschaften

IUPAC Name

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-14-5-7-15(8-6-14)19-18-20(23-13-24-21(18)27(25-19)22(2,3)4)26-33(31,32)17-11-9-16(10-12-17)28(29)30/h5-13H,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEPYMRAOUQKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.